molecular formula C11H7N3OS B15245633 3-(5-Thiophen-2-yl-[1,3,4]oxadiazol-2-yl)-pyridine

3-(5-Thiophen-2-yl-[1,3,4]oxadiazol-2-yl)-pyridine

Cat. No.: B15245633
M. Wt: 229.26 g/mol
InChI Key: FRGKEECEGLJTAW-UHFFFAOYSA-N
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Description

2-(Pyridin-3-yl)-5-(thiophen-2-yl)-1,3,4-oxadiazole is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-3-yl)-5-(thiophen-2-yl)-1,3,4-oxadiazole typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of pyridine-3-carboxylic acid hydrazide with thiophene-2-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA). The reaction is usually carried out under reflux conditions to facilitate the formation of the oxadiazole ring.

Industrial Production Methods

While specific industrial production methods for 2-(Pyridin-3-yl)-5-(thiophen-2-yl)-1,3,4-oxadiazole are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-3-yl)-5-(thiophen-2-yl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the pyridine or thiophene rings, facilitated by reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium, H2O2 in the presence of a catalyst.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.

    Substitution: NaH or KOtBu in aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced analogs with hydrogenated rings.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anti-tubercular agent and its activity against various cancer cell lines.

    Industry: Utilized in the development of organic electronic materials and as a ligand in coordination chemistry.

Mechanism of Action

The mechanism of action of 2-(Pyridin-3-yl)-5-(thiophen-2-yl)-1,3,4-oxadiazole varies depending on its application. In medicinal chemistry, it is believed to exert its effects by interacting with specific molecular targets, such as enzymes or receptors, thereby modulating their activity. For instance, its anti-tubercular activity may involve inhibition of key enzymes in the Mycobacterium tuberculosis metabolic pathway, leading to bacterial cell death.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Pyridin-3-yl)-5-phenyl-1,3,4-oxadiazole
  • 2-(Pyridin-3-yl)-5-(furan-2-yl)-1,3,4-oxadiazole
  • 2-(Pyridin-3-yl)-5-(pyridin-2-yl)-1,3,4-oxadiazole

Uniqueness

2-(Pyridin-3-yl)-5-(thiophen-2-yl)-1,3,4-oxadiazole is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties compared to its analogs. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C11H7N3OS

Molecular Weight

229.26 g/mol

IUPAC Name

2-pyridin-3-yl-5-thiophen-2-yl-1,3,4-oxadiazole

InChI

InChI=1S/C11H7N3OS/c1-3-8(7-12-5-1)10-13-14-11(15-10)9-4-2-6-16-9/h1-7H

InChI Key

FRGKEECEGLJTAW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=NN=C(O2)C3=CC=CS3

Origin of Product

United States

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